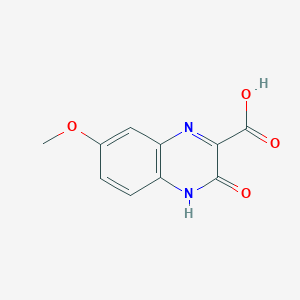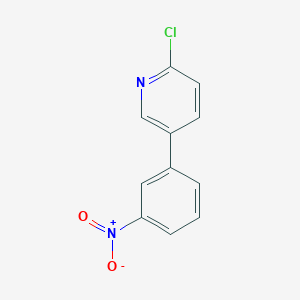![molecular formula C15H13N3O B13872832 Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- is a heterocyclic compound that belongs to the imidazopyridine class. This compound is recognized for its diverse applications in medicinal chemistry, particularly due to its unique structural properties which make it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods often utilize these synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized products .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is explored for its potential as an antituberculosis agent, showing activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it is used in the development of novel pharmaceuticals due to its ability to interact with various biological targets . In industry, it serves as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- involves its interaction with specific molecular targets, leading to the inhibition of essential biological pathways . For instance, in the context of its antituberculosis activity, it targets enzymes involved in the biosynthesis of the bacterial cell wall, thereby disrupting cell wall integrity and leading to bacterial cell death .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- can be compared with other imidazopyridine derivatives such as imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine . While these compounds share a similar core structure, imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl- is unique due to its specific functional groups which confer distinct biological activities . Similar compounds include imidazo[1,2-a]pyridine-3-carboxamide and imidazo[1,2-a]pyridine-5-carboxamide .
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c1-11-6-5-9-14-17-13(10-18(11)14)15(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,19) |
InChI Key |
OMKAEJSFVKUTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)
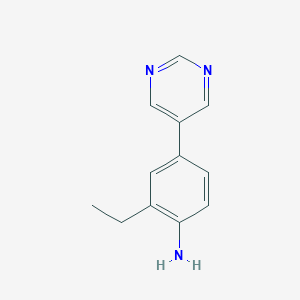
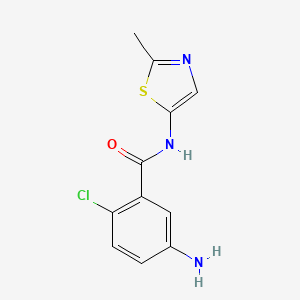
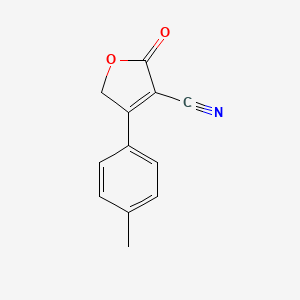
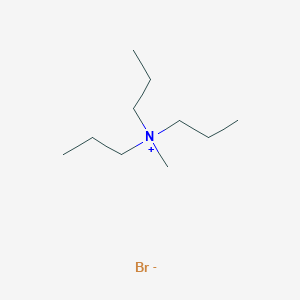
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)
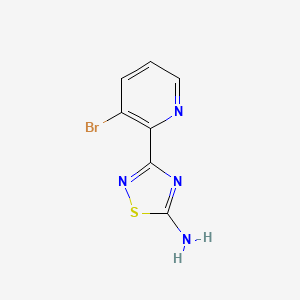
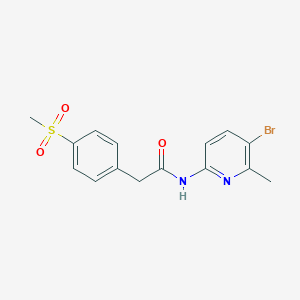
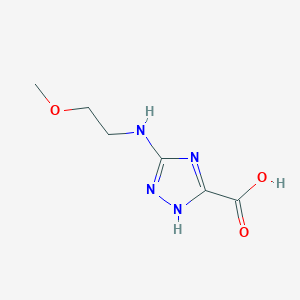
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
